Mexoticina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

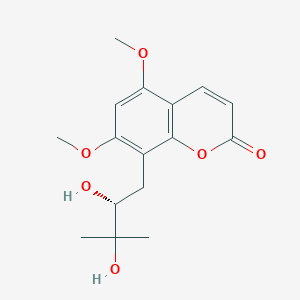

Mexoticin is characterized by its unique structural properties, which include a fused benzopyran ring system typical of coumarins. Its chemical formula is , with a molecular weight of 270.28 g/mol. The compound exhibits a range of biological activities, including:

- Anti-inflammatory : Reduces inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial : Effective against various pathogens, including Gram-positive and Gram-negative bacteria.

- Antitumor : Shows promise in inhibiting cancer cell proliferation.

- Cholinesterase Inhibition : Potentially beneficial for treating neurodegenerative diseases like Alzheimer's.

Mexoticin's biological activities make it a candidate for various therapeutic applications. The following table summarizes its key properties and potential uses:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways and cytokines. |

| Antimicrobial | Exhibits activity against multiple bacterial strains. |

| Antitumor | Inhibits cancer cell growth in vitro. |

| Cholinesterase Inhibition | Enhances cognitive function by increasing acetylcholine levels in the brain. |

Medicinal Applications

Mexoticin has been investigated for its therapeutic potential in several areas:

- Neurodegenerative Diseases : As a cholinesterase inhibitor, Mexoticin may enhance cognitive function and memory in conditions like Alzheimer's disease. Studies have shown that it can improve cognitive performance in animal models.

- Anti-inflammatory Treatments : Its ability to modulate inflammatory responses makes it a candidate for developing treatments for chronic inflammatory conditions .

- Antimicrobial Agents : Research indicates that Mexoticin possesses significant antimicrobial properties, making it suitable for developing natural preservatives or therapeutic agents against infections .

Industrial Applications

Mexoticin is also being explored for its potential in industrial applications:

- Natural Product Libraries : The compound is utilized in creating libraries of bioactive compounds for drug discovery, particularly in the pharmaceutical industry.

Case Study 1: Neuroprotective Potential

A study evaluated the neuroprotective effects of Mexoticin on cognitive performance using rodent models. Results indicated that treatment with Mexoticin significantly improved memory tasks compared to control groups, suggesting its potential as a therapeutic agent for cognitive disorders .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that Mexoticin effectively inhibited bacterial growth at specific concentrations. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, supporting its application as a natural antimicrobial agent .

Mecanismo De Acción

El mecanismo de acción de la mexoticina implica su interacción con varios objetivos moleculares y vías. La this compound ejerce sus efectos inhibiendo enzimas como la colinesterasa, que desempeña un papel en la neurotransmisión . Las propiedades antioxidantes del compuesto se atribuyen a su capacidad para eliminar los radicales libres y reducir el estrés oxidativo . Además, los efectos antiinflamatorios de la this compound están mediados por la inhibición de citoquinas y enzimas proinflamatorias .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Mexoticin are not fully understood yet. It is known that Mexoticin interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is believed that Mexoticin influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of Mexoticin at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is believed that Mexoticin may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed that Mexoticin may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that Mexoticin may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

La mexoticina se puede aislar de fuentes naturales como las hojas de Murraya omphalocarpa . El proceso de extracción suele implicar la extracción con disolventes seguida de técnicas cromatográficas para purificar el compuesto. Además de la extracción natural, se han desarrollado rutas sintéticas para producir this compound. Un método de este tipo implica el uso de Zanthoxylum nitidum, donde la this compound se aísla junto con otras cumarinas . El proceso sintético incluye pasos como la aislación del material vegetal, la extracción utilizando disolventes y la purificación mediante métodos cromatográficos .

Análisis De Reacciones Químicas

La mexoticina se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

La mexoticina es estructuralmente similar a otras cumarinas como la isopranferina, la toddaculina y la toddalolactona . La this compound es única debido a sus propiedades bioactivas específicas y su capacidad para inhibir la colinesterasa de manera más efectiva en comparación con otras cumarinas . La siguiente tabla proporciona una comparación de la this compound con compuestos similares:

| Compuesto | Fórmula molecular | Propiedades únicas |

|---|---|---|

| This compound | C16H20O6 | Inhibición efectiva de la colinesterasa |

| Isopranferina | C19H24O6 | Citotoxicidad contra líneas celulares cancerosas |

| Toddaculina | C20H22O6 | Actividades antibacterianas y antifúngicas |

| Toddalolactona | C20H22O6 | Propiedades antiinflamatorias y analgésicas |

Las propiedades únicas de la this compound la convierten en un compuesto valioso para futuras investigaciones y desarrollos en varios campos científicos.

Actividad Biológica

Mexoticin, a coumarin derivative, is primarily isolated from the leaves of Murraya omphalocarpa and Murraya paniculata. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in treating neurological disorders, anti-inflammatory responses, and antimicrobial effects. This article delves into the biological activity of Mexoticin, supported by research findings, case studies, and data tables.

Overview of Mexoticin

- Chemical Structure : Mexoticin is classified as a coumarin, characterized by a benzopyran ring structure with various substituents that influence its biological properties.

- Source : It is predominantly extracted from the leaves of Murraya omphalocarpa and Murraya paniculata, both of which are known for their medicinal properties.

Cholinesterase Inhibition

Mexoticin has been identified as a potential cholinesterase inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's. Cholinesterase inhibitors are crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function.

- Research Findings : Studies have shown that Mexoticin exhibits inhibitory effects on cholinesterase activity, indicating its potential use in developing treatments for cognitive disorders .

Anti-inflammatory and Antioxidant Effects

The compound has demonstrated notable anti-inflammatory and antioxidant activities, which can be beneficial in managing conditions associated with oxidative stress and inflammation.

- Mechanism : Mexoticin's antioxidant properties may stem from its ability to scavenge free radicals and inhibit pro-inflammatory cytokines .

Antimicrobial Activity

Mexoticin also exhibits antimicrobial properties against various pathogens. This activity is essential for exploring its potential as a natural preservative or therapeutic agent against infections.

- Case Study : A study focusing on coumarins from Murraya paniculata revealed that Mexoticin showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of Mexoticin:

| Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|

| Cholinesterase | Not specified | |

| Soluble Epoxide Hydrolase (sEH) | > 25 ND | |

| Monoamine Oxidase-B (MAO-B) | 153.25 ± 1.58 nM |

These findings suggest that Mexoticin could play a role in modulating various biochemical pathways relevant to disease treatment.

The biological effects of Mexoticin are believed to occur through several mechanisms:

- Binding Interactions : Mexoticin may bind to specific enzymes and receptors, altering their activity and affecting cellular signaling pathways.

- Gene Expression Modulation : The compound may influence gene expression related to inflammation and oxidative stress response .

- Metabolic Pathway Interactions : Preliminary studies suggest that Mexoticin could affect metabolic pathways by interacting with various enzymes or cofactors .

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of coumarins, including Mexoticin, using animal models. Results indicated that treatment with Mexoticin led to improved cognitive performance in memory tasks compared to control groups .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that Mexoticin effectively inhibited bacterial growth at specific concentrations. The study highlighted its potential application in developing natural antimicrobial agents .

Propiedades

IUPAC Name |

8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCJUTNJQMKKCK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939511 | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18196-00-4 | |

| Record name | Coumarin, 8-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018196004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Mexoticin and where is it found?

A1: Mexoticin is a prenylcoumarin, a type of organic compound characterized by a coumarin backbone with an attached prenyl group. It has been isolated from various plant species, including Murraya paniculata [, , , ], Triphasia trifolia [], Severinia buxifolia [], Citrus grandis [], Citrus medica [], Toddalia asiatica [, ], and Peucedanum delavayi [].

Q2: What is the molecular formula and weight of Mexoticin?

A2: The molecular formula of Mexoticin is C19H22O5. Its molecular weight is 330.37 g/mol. []

Q3: Has the absolute configuration of Mexoticin been determined?

A3: Yes, the absolute stereochemistry of (-)-mexoticin has been established through its chemical correlation with another coumarin, omphamurin. [, ]

Q4: Are there any studies on the biological activity of Mexoticin?

A4: While limited, some studies suggest potential biological activities. Mexoticin, along with other coumarins, isolated from Triphasia trifolia displayed moderate antimicrobial activity. In addition, it demonstrated cholinesterase inhibition in thin-layer chromatography (TLC) tests. []

Q5: What analytical techniques are typically used to identify and characterize Mexoticin?

A5: Mexoticin is often characterized using a combination of spectroscopic techniques and chromatographic methods. Spectroscopic methods include UV, IR, NMR, and mass spectrometry. These provide structural information based on the compound's interaction with electromagnetic radiation. Chromatographic methods, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used for separation and identification based on the compound's polarity and other physicochemical properties. [, , ]

Q6: Is there any research on the crystal structure of Mexoticin?

A6: Yes, the crystal and molecular structure of Mexoticin has been determined. [] This information can be valuable for understanding its physical and chemical properties.

Q7: Are there any known substitutes or alternatives for compounds like Mexoticin?

A7: This question requires further research. Exploring the existing literature on coumarins and their applications might reveal potential alternatives with similar biological activities.

Q8: What is the historical context of Mexoticin research?

A8: The initial isolation and characterization of Mexoticin likely marked the beginning of its research journey. The earliest available research paper in this set dates back to 1985, indicating that research on this compound and related coumarins has been ongoing for several decades. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.